molecular formula C9H9NO3S B1363521 2,2-Dioxo-1-methyl-2,1-benzothiazin-4(3H)-one CAS No. 7117-31-9

2,2-Dioxo-1-methyl-2,1-benzothiazin-4(3H)-one

Cat. No. B1363521
Key on ui cas rn: 7117-31-9
M. Wt: 211.24 g/mol
InChI Key: SLAAUAZTLUBBDB-UHFFFAOYSA-N
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Patent
US08143278B2

Procedure details

Iodomethane (187 ul, 426 mg, 3 mmol) is added dropwise to a suspension of 2,2-Dioxo-1-methyl-2,1-benzothiazin-4(3H)-one ([CAS: 7117-31-9], 220 mg, 1 mmol), K2CO3 (1.38 g, 10 mmol) in 3 mL of dry DMF at room temperature. The resulting mixture is stirred at 60° C. After 2 h, the reaction mixture is filtered, and washed with ethyl acetate (20 mL). The combined solution is concentrated and the residue is purified by flash column (ethyl acetate-heptane v/v 10%) and gives the title compound as white solid (190 mg).
Quantity
187 μL
Type
reactant
Reaction Step One
Quantity
220 mg
Type
reactant
Reaction Step One
Name
Quantity
1.38 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
I[CH3:2].[O:3]=[S:4]1(=[O:16])[CH2:9][C:8](=O)[C:7]2[CH:11]=[CH:12][CH:13]=[CH:14][C:6]=2[N:5]1[CH3:15].[C:17]([O-:20])([O-])=O.[K+].[K+]>CN(C=O)C>[CH3:15][N:5]1[C:6]2[CH:7]=[CH:11][CH:12]=[CH:13][C:14]=2[C:17](=[O:20])[C:9]([CH3:8])([CH3:2])[S:4]1(=[O:3])=[O:16] |f:2.3.4|

Inputs

Step One
Name
Quantity
187 μL
Type
reactant
Smiles
IC
Name
Quantity
220 mg
Type
reactant
Smiles
O=S1(N(C2=C(C(C1)=O)C=CC=C2)C)=O
Name
Quantity
1.38 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The resulting mixture is stirred at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture is filtered
WASH
Type
WASH
Details
washed with ethyl acetate (20 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined solution is concentrated
CUSTOM
Type
CUSTOM
Details
the residue is purified by flash column (ethyl acetate-heptane v/v 10%)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN1S(C(C(C2=C1C=CC=C2)=O)(C)C)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 190 mg
YIELD: CALCULATEDPERCENTYIELD 79.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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